
2-Methoxybenzoyl isothiocyanate
Overview
Description
2-Methoxybenzoyl isothiocyanate (CAS: 3288-04-8), also referred to as 2-methoxyphenyl isothiocyanate or 1-isothiocyanato-2-methoxybenzene, is an aromatic isothiocyanate derivative characterized by a methoxy (-OCH₃) group at the ortho position of the benzene ring and an isothiocyanate (-NCS) functional group. Its molecular formula is C₈H₇NOS, with a molecular weight of 165.21 g/mol . Infrared (IR) spectral data confirm its structure, with notable absorption bands corresponding to N=C=S stretching and methoxy C-O vibrations . This compound is utilized in organic synthesis and pharmacological studies due to its bioactive properties, particularly in cholinesterase inhibition and antioxidant activity .
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of isothiocyanates, including 2-Methoxybenzoyl isothiocyanate. Isothiocyanates are known to inhibit the activation of carcinogens and promote apoptosis in cancer cells.
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Mechanisms of Action :
- Isothiocyanates can modulate key biochemical pathways involved in cell cycle regulation and apoptosis, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
- They have been shown to inhibit tumor formation in various animal models, including studies where they were administered prior to carcinogen exposure .
- Case Studies :
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Isothiocyanates derived from natural sources like cruciferous vegetables have been shown to possess significant antibacterial and antifungal activities.
- Applications in Food Preservation :
- Research Findings :
Anti-inflammatory Properties
Isothiocyanates, including this compound, demonstrate anti-inflammatory effects that could be beneficial in treating inflammatory diseases.
- Mechanisms :
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Clinical Implications :
- Their ability to modulate immune responses suggests potential applications in managing conditions like arthritis and other inflammatory disorders.
Synthesis and Derivatives
The synthesis of this compound involves straightforward chemical reactions that can yield various derivatives with enhanced biological activities.
- Chemical Properties :
Future Research Directions
Further research into this compound could explore:
- Combination Therapies : Investigating its efficacy when used alongside conventional chemotherapeutics.
- Mechanistic Studies : Detailed studies on its action at the molecular level will help elucidate its full therapeutic potential.
- Clinical Trials : The transition from preclinical findings to clinical applications will require well-designed clinical trials to assess safety and efficacy in humans.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isothiocyanate group undergoes nucleophilic attacks, forming stable adducts with amines, alcohols, and thiols:
Reaction with Amines
Primary and secondary amines react with the -N=C=S group to form thiourea derivatives:
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Conditions : Room temperature in aprotic solvents (e.g., toluene, CH₂Cl₂) .
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Kinetics : Electron-donating groups (e.g., methoxy) slightly reduce reaction rates compared to electron-withdrawing substituents. For example, reactions with benzylamine proceed at 85% yield in 40 minutes .
Reaction with Alcohols
Alcohols yield thiocarbamate esters:
Reaction with Thiols
Thiols form dithiocarbamates:
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Reversibility : Dithiocarbamates equilibrate with free isothiocyanate and thiol under physiological conditions .
Hydrolysis and Degradation
Isothiocyanates hydrolyze in aqueous environments:
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Mechanism : Hydroxide ions attack the electrophilic carbon, forming a monothiocarbamate intermediate that decomposes to release carbonyl sulfide (COS) .
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Rate Factors : Hydrolysis accelerates at elevated temperatures (>50°C) and in alkaline conditions (pH > 9) .
Reactivity with Biological Nucleophiles
The compound interacts with cellular biomolecules:
Protein Thiocarbamoylation
Cysteine residues in proteins undergo thiocarbamoylation:
DNA Adduct Formation
Limited evidence suggests potential alkylation of DNA nucleophiles, though genotoxicity studies remain inconclusive .
Preparation of Heterocycles
The compound serves as a precursor in cycloaddition reactions:
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Thiazolidinones : React with β-amino alcohols under microwave irradiation (70°C, 10 min) to yield 75–90% products .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl functionalization:
Comparative Reaction Data
Reaction Type | Conditions | Yield | Key Observations |
---|---|---|---|
Amine Addition | Toluene, RT, 40 min | 85% | Electron-rich amines show slower kinetics |
Alcohol Thiocarbamation | CH₂Cl₂, NaOH, 1 h | 70% | Base required for activation |
Hydrolysis | pH 9, 50°C, 2 h | 95% | COS confirmed via FTIR |
Thiazolidinone Synthesis | Microwave, 70°C, 10 min | 90% | Accelerated by dielectric heating |
Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-methoxybenzoyl isothiocyanate, and what critical parameters influence yield?
- Synthesis typically involves functionalization of 2-methoxybenzoic acid derivatives. A common approach includes converting the carboxylic acid to an acyl chloride, followed by reaction with thiocyanate salts (e.g., KSCN) under controlled conditions . Key parameters include reaction temperature (maintained below 0°C to avoid side reactions), solvent choice (anhydrous dichloromethane or THF), and stoichiometric control of thiocyanate reagents. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- NMR Spectroscopy : H and C NMR confirm the presence of methoxy ( ppm) and isothiocyanate ( ppm for C) groups.
- FT-IR : Peaks at ~2050–2100 cm (N=C=S stretching) and ~1250 cm (C-O-C of methoxy) validate functional groups .
- HPLC-MS : Quantifies purity (>95% recommended for biological studies) and detects hydrolyzed byproducts (e.g., thioureas) .
Q. What are the stability considerations for storing this compound in laboratory settings?
- The compound is moisture-sensitive due to the reactive isothiocyanate group. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Solubility in aprotic solvents (e.g., DMSO) should be confirmed prior to biological assays to avoid hydrolysis .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic pathways of this compound be studied to optimize conjugation with biomolecules?
- Experimental Design :
- Use time-resolved techniques like stopped-flow spectroscopy to monitor thiourea formation rates with primary amines (e.g., lysine residues).
- Gibbs free energy calculations (via Arrhenius plots) identify activation barriers for conjugation .
- Optimization : Employ a central composite design (CCD) to balance pH (6.5–8.5), molar ratios (1:1 to 1:3), and temperature (4–25°C). Response surface methodology (RSM) maximizes conjugation efficiency .
Q. What analytical challenges arise in detecting trace degradation products of this compound, and how can they be resolved?
- Challenges : Hydrolysis products (e.g., 2-methoxybenzamide) interfere with bioactivity assessments.
- Solutions :
- GC-MS with Derivatization : Use silylation agents (e.g., BSTFA) to stabilize polar degradation products for detection .
- HPLC-DAD/ELSD : Pairing diode-array and evaporative light scattering detectors improves sensitivity for non-UV-active byproducts .
Q. How does the methoxy group in this compound influence its reactivity compared to non-substituted benzoyl isothiocyanates?
- The electron-donating methoxy group decreases electrophilicity at the isothiocyanate carbon, slowing nucleophilic attack by amines. This can be quantified via Hammett substituent constants () to predict reaction rates . Comparative studies with 4-methoxy or nitro-substituted analogs reveal steric and electronic trade-offs in conjugation efficiency .
Q. What in vitro models are appropriate for studying the bioactivity of this compound, and how should experimental controls be designed?
- Models :
- Cancer cell lines (e.g., HeLa, MCF-7) for apoptosis assays (Annexin V/PI staining).
- Enzyme inhibition studies (e.g., HDAC or kinase activity) using fluorogenic substrates .
- Controls :
- Include a thiourea derivative (e.g., post-conjugation product) to distinguish between intrinsic isothiocyanate activity and off-target effects.
- Use stable isotope-labeled analogs (e.g., C-methoxy) for tracking cellular uptake via LC-MS .
Q. Methodological Considerations
Q. How can researchers mitigate discrepancies in reported bioactivity data for this compound?
- Standardization Steps :
- Validate compound purity across batches using orthogonal methods (e.g., NMR + HPLC).
- Control solvent composition (e.g., DMSO concentration ≤0.1% in cell cultures) to avoid solvent toxicity .
- Report exact experimental conditions (e.g., pH, serum content) in publications to enable cross-study comparisons .
Q. What computational tools are available to predict the interactions of this compound with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., HDACs). The methoxy group’s orientation in the binding pocket can be visualized to guide mutagenesis studies .
- QSAR Models : Correlate substituent effects (e.g., Hammett parameters) with bioactivity data to design analogs with improved potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methoxyphenyl Isothiocyanates
Structural Variations
The position of the methoxy group on the phenyl ring significantly impacts biological activity:
- 2-Methoxyphenyl isothiocyanate (2-MPITC) : Methoxy at the ortho position.
- 3-Methoxyphenyl isothiocyanate (3-MPITC) : Methoxy at the meta position.
- 4-Methoxyphenyl isothiocyanate (4-MPITC) : Methoxy at the para position.
Benzyl Isothiocyanate
Benzyl isothiocyanate (BITC, C₈H₇NS) lacks a methoxy group but features a benzyl (-CH₂C₆H₅) moiety. It is a major component in papaya essential oils and Salvadora persica extracts, with established analytical methods for quantification (98.9–101.3% recovery via HPLC) .
Property | 2-MPITC | BITC |
---|---|---|
Bioactivity | Cholinesterase inhibition | Antimicrobial, anticancer |
Natural Occurrence | Synthetic | Papaya, Salvadora persica |
Analytical Methods | IR spectroscopy | HPLC |
BITC's applications focus on antimicrobial and dental care formulations, whereas 2-MPITC is prioritized for neurological targets.
Aliphatic Isothiocyanates: 6-MSITC and 4-MSITC
Derived from Japanese wasabi, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) and 4-(methylsulfinyl)butyl isothiocyanate (4-MSITC) are aliphatic ITCs with neuroprotective effects. They activate Nrf2-mediated antioxidant pathways, enhancing production of detoxifying enzymes like glutathione-S-transferase .
Property | 2-MPITC | 6-MSITC/4-MSITC |
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Bioactivity | Enzyme inhibition | Neuroprotection |
Structure | Aromatic, methoxy-substituted | Aliphatic, sulfinyl chains |
Other Substituted Phenyl Isothiocyanates
- 2-Methylphenyl ITC (o-tolyl ITC): A methyl substituent instead of methoxy. Limited bioactivity data, but structural analogs are used in agrochemical synthesis .
- 2-Methoxy-4-nitrophenyl ITC : Nitro group introduces electron-withdrawing effects, altering solubility and stability (CAS: 190774-55-1) .
Properties
CAS No. |
122194-69-8 |
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Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
2-methoxybenzoyl isothiocyanate |
InChI |
InChI=1S/C9H7NO2S/c1-12-8-5-3-2-4-7(8)9(11)10-6-13/h2-5H,1H3 |
InChI Key |
HOQPANLRGFSQGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=C=S |
Origin of Product |
United States |
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